molecular formula C16H14N6O2S2 B2375274 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034468-22-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2375274
CAS No.: 2034468-22-7
M. Wt: 386.45
InChI Key: RRBFYFUJVQKOMO-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H14N6O2S2 and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) demonstrates its efficacy as a homogeneous catalyst in the synthesis of various heterocyclic compounds such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water. This method is lauded for its mild reaction conditions, high yields, and adherence to green chemistry principles, showcasing the potential utility of related sulfonamide compounds in catalysis and organic synthesis (Khazaei et al., 2015).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative properties of sulfonamide derivatives, including pyrazole-sulfonamide compounds, have been a focus of research, indicating their potential in medical and pharmaceutical applications. For instance, a study on pyrazole-sulfonamide derivatives revealed promising broad-spectrum antitumor activity against cell lines such as HeLa and C6, highlighting the compound's selective effect against rat brain tumor cells and comparing favorably with commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). Furthermore, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, demonstrating high efficacy and showcasing the versatility of sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).

Hybrid Compound Development

Recent advances in the development of sulfonamide-based hybrid compounds highlight the therapeutic potential of these molecules. Sulfonamides have been combined with various pharmacologically active scaffolds to create hybrids with enhanced antibacterial, anti-cancer, anti-neuropathic pain, and other activities. This approach has led to the synthesis of sulfonamide hybrids with coumarin, indole, quinoline, and other moieties, demonstrating the compound's adaptability in drug development and its contribution to a broad spectrum of medicinal applications (Ghomashi et al., 2022).

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-22-10-12(9-18-22)14-7-11(5-6-17-14)8-19-26(23,24)15-4-2-3-13-16(15)21-25-20-13/h2-7,9-10,19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBFYFUJVQKOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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